molecular formula C16H14ClN3O B6508213 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol CAS No. 51443-53-9

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol

Cat. No.: B6508213
CAS No.: 51443-53-9
M. Wt: 299.75 g/mol
InChI Key: YKQYBJKPSXUFHR-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol is a synthetic quinazoline derivative offered for research purposes. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to bind multiple biological targets . This particular compound features a chloro-substituent and a phenyl ring on the quinazoline core, motifs commonly associated with enhanced biological potency, and is further functionalized with an ethanolamine side chain, which can influence solubility and molecular interactions . Quinazoline derivatives are extensively investigated across multiple therapeutic areas. Researchers value this chemical class for its significant pharmacological potential, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities . The structural features of this compound make it a valuable building block for constructing compound libraries in drug discovery efforts and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)20-16(19-14)18-8-9-21/h1-7,10,21H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYBJKPSXUFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 6-Chloro-4-phenylquinazolin-2-amine

The amine group at position 2 is introduced via nucleophilic substitution. A mixture of 6-chloro-4-phenylquinazolin-2-ol (0.01 mol) and ammonium hydroxide (30% v/v) in ethanol is refluxed for 12 hours, yielding the 2-amino derivative with 78% efficiency. Alternative routes employ hydrazine hydrate in dimethylformamide (DMF) at 100°C, though this method risks over-reduction.

Functionalization with Aminoethanol

The final step involves coupling the quinazoline intermediate with 2-aminoethanol. Two primary strategies are documented:

Direct Nucleophilic Substitution

A solution of 6-chloro-4-phenylquinazolin-2-amine (0.01 mol) and 2-bromoethanol (0.015 mol) in dry acetone is heated under reflux with anhydrous potassium carbonate (0.03 mol) for 24 hours. The reaction proceeds via an SN2 mechanism, with a yield of 65% after recrystallization from ethanol.

Reaction Conditions:

  • Solvent: Dry acetone

  • Temperature: 56°C (reflux)

  • Catalyst: K₂CO₃

  • Yield: 65%

Mitsunobu Reaction

A more efficient approach utilizes the Mitsunobu reaction to form the C–N bond. 6-Chloro-4-phenylquinazolin-2-amine (1 equiv), 2-aminoethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 2 hours, followed by room temperature agitation for 12 hours. This method achieves an 82% yield, though cost considerations limit industrial adoption.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 0°C → 25°C

  • Catalysts: PPh₃, DEAD

  • Yield: 82%

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may decompose heat-sensitive intermediates. Ethanol and acetone balance reactivity and stability, with optimal yields at 60–70°C.

Table 1: Solvent Impact on Yield

SolventTemperature (°C)Yield (%)
Acetone5665
DMF8058
Ethanol7071

Catalytic Systems

Potassium carbonate outperforms sodium hydroxide in minimizing side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems, boosting yields to 74%.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • NH Stretch : Broad band at 3250–3350 cm⁻¹.

  • C=N Stretch : Sharp peak at 1605 cm⁻¹.

  • C–O Stretch : 1268 cm⁻¹ (ethanol moiety).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 4.33 (s, 2H, CH₂), 7.51–8.43 (m, 9H, aromatic), 5.18 (s, 1H, OH).

  • ¹³C NMR : δ 158.9 (C=N), 134.2 (C-Cl), 62.1 (CH₂OH).

Industrial-Scale Production Considerations

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, achieving 89% yield at 150°C. Continuous-flow reactors equipped with in-line purification modules further enhance throughput, though capital costs remain prohibitive for small-scale facilities.

Table 2: Scalability Comparison

MethodBatch Size (kg)Yield (%)
Conventional Reflux1065
Microwave-Assisted5089

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Quinazoline derivatives, including this compound, have shown promise as anticancer agents. Studies indicate that they can inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, compounds similar to 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol have been evaluated for their ability to inhibit the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity :
    • Research has demonstrated that quinazoline derivatives possess antimicrobial properties against a range of pathogens. The compound's structure may contribute to its efficacy against bacteria and fungi, making it a candidate for further investigations in the field of infectious diseases .
  • Anti-inflammatory Effects :
    • Some studies have suggested that quinazoline derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the efficacy of quinazoline derivatives on cancer cell linesThe compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .
Antimicrobial EvaluationAssess the antimicrobial properties against Gram-positive and Gram-negative bacteriaThe compound exhibited moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Investigation of Anti-inflammatory PropertiesAnalyze the effects on inflammatory markers in vitroResults indicated a reduction in TNF-alpha and IL-6 levels in treated macrophages, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The chloro-substituted phenyl group and the quinazoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

2-[(2-Chloroquinazolin-4-yl)amino]ethanol (3a)
  • Structure : Differs in chloro substitution (position 2 vs. 6) and lacks the 4-phenyl group.
  • Synthesis: Prepared via refluxing 2-chloroquinazoline with 2-aminoethanol in dichloromethane (30 minutes, 88% yield) .
  • Properties : Melting point 189–192°C; higher solubility in polar solvents due to reduced steric hindrance compared to phenyl-substituted derivatives .
2-{[2-(Benzylamino)quinazolin-4-yl]amino}ethan-1-ol (4a)
  • Structure: Features a benzylamino group at position 2 instead of chloro.
  • Implications : The benzyl group introduces bulkiness, which may hinder enzymatic interactions but enhance stability .
2-((7-Chloroquinolin-4-yl)amino)ethan-1-ol (HCQ precursor)
  • Structure: Quinoline core (vs. quinazoline) with a 7-chloro substitution.
  • Synthesis: Prepared by heating 4,7-dichloroquinoline with aminoethanol at 130°C (5 hours, 94% yield) .
  • Relevance: A direct precursor to hydroxychloroquine (HCQ), highlighting the role of core heterocycle (quinoline vs. quinazoline) in antimalarial activity .
2-((6-Bromoquinazolin-4-yl)(ethyl)amino)ethan-1-ol
  • Structure: Bromine at position 6 and an ethylamino group at position 3.
  • Properties : Molecular weight 296.16; higher halogen atomic weight may influence binding kinetics compared to chloro derivatives .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility LogP (Predicted)
2-[(quinazolin-4-yl)amino]ethan-1-ol 189.22 Polar solvents 1.2
3a 223.67 189–192 DCM, EtOH 1.8
2-((6-Bromoquinazolin-4-yl)(ethyl)amino)ethan-1-ol 296.16 Low aqueous 2.5
HCQ precursor 226.67 Ethanol, DMF 2.1
  • Trends :
    • Halogen substitution (Cl, Br) increases molecular weight and lipophilicity (LogP), favoring membrane penetration .
    • Phenyl groups (as in the target compound) further elevate LogP but may reduce solubility .

Biological Activity

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol is a member of the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound's unique structure, featuring a chloro-substituted phenyl group and an ethan-1-ol moiety, contributes to its potential interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14ClN3O\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}

IUPAC Name: 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethanol
CAS Number: 51443-53-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro-substituted phenyl group enhances binding affinity, while the ethan-1-ol moiety may influence solubility and bioavailability. In medicinal chemistry, compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism
CHM-1H460< 1.0Microtubule polymerization inhibition
A3MCF-710Cell cycle arrest
A2HT-2912Apoptosis induction

These findings suggest that 2-[(6-chloro-4-phenylquinazolin-2-y)amino]ethan-1-ol may similarly exhibit potent anticancer effects.

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. Some studies report moderate activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics.

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Compound 13Staphylococcus aureus1270
Compound 15Escherichia coli1565
Compound XCandida albicans1180

These results indicate that modifications to the quinazoline structure can enhance antibacterial efficacy.

Case Studies and Research Findings

  • Anticancer Studies: A study on quinazoline derivatives demonstrated that specific substitutions significantly impacted their cytotoxicity against cancer cells. The compound A3 showed promising results against multiple cancer lines, suggesting that structural modifications could optimize therapeutic efficacy .
  • Antibacterial Evaluation: In another investigation, various quinazoline derivatives were tested against common bacterial strains. The results highlighted that compounds similar to 2-[(6-chloro-4-phenylquinazolin-2-y)amino]ethan-1-ol exhibited varying degrees of antibacterial activity, with some surpassing traditional antibiotics in effectiveness against specific strains .

Q & A

Q. How can degradation products be identified and their biological relevance assessed?

  • Methodological Answer :
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • LC-HRMS/MS : Fragment ions help identify degradation products (e.g., dechlorinated or hydroxylated derivatives).
  • Bioactivity retesting : Compare IC₅₀ of degradation products against parent compound .

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